N1-(4-fluorobenzyl)-N2-(3-hydroxypropyl)oxalamide
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Overview
Description
N1-(4-fluorobenzyl)-N2-(3-hydroxypropyl)oxalamide is a synthetic organic compound characterized by the presence of a fluorobenzyl group and a hydroxypropyl group attached to an oxalamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N1-(4-fluorobenzyl)-N2-(3-hydroxypropyl)oxalamide typically involves the reaction of 4-fluorobenzylamine with oxalyl chloride to form an intermediate, which is then reacted with 3-hydroxypropylamine. The reaction conditions often include the use of an inert atmosphere, such as nitrogen, and solvents like dichloromethane or tetrahydrofuran. The reaction is usually carried out at low temperatures to control the reactivity of the intermediates.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: N1-(4-fluorobenzyl)-N2-(3-hydroxypropyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.
Reduction: The oxalamide backbone can be reduced to form amines.
Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as hydroxide ions or amines under basic conditions.
Major Products:
Oxidation: Formation of carbonyl-containing derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
N1-(4-fluorobenzyl)-N2-(3-hydroxypropyl)oxalamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N1-(4-fluorobenzyl)-N2-(3-hydroxypropyl)oxalamide involves its interaction with specific molecular targets. The fluorobenzyl group may interact with hydrophobic pockets in proteins, while the hydroxypropyl group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
- N1-(4-chlorobenzyl)-N2-(3-hydroxypropyl)oxalamide
- N1-(4-methylbenzyl)-N2-(3-hydroxypropyl)oxalamide
- N1-(4-bromobenzyl)-N2-(3-hydroxypropyl)oxalamide
Comparison: N1-(4-fluorobenzyl)-N2-(3-hydroxypropyl)oxalamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the lipophilicity of the compound, improve its metabolic stability, and alter its interaction with biological targets compared to its chloro, methyl, and bromo analogs.
Properties
IUPAC Name |
N'-[(4-fluorophenyl)methyl]-N-(3-hydroxypropyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN2O3/c13-10-4-2-9(3-5-10)8-15-12(18)11(17)14-6-1-7-16/h2-5,16H,1,6-8H2,(H,14,17)(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQLWZKMSZJQBEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)C(=O)NCCCO)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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